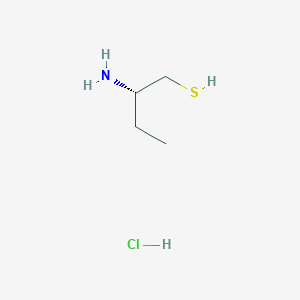
(2S)-2-aminobutane-1-thiolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-aminobutane-1-thiolhydrochloride is an organic compound with a unique structure that includes an amino group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobutane-1-thiolhydrochloride typically involves the reaction of (2S)-2-aminobutane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as purification and crystallization to obtain the final product in a pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems for mixing, reaction control, and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-aminobutane-1-thiolhydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
(2S)-2-aminobutane-1-thiolhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-aminobutane-1-thiolhydrochloride involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-aminobutane-1-thiol: The parent compound without the hydrochloride salt.
Cysteamine: A similar compound with a thiol group and an amino group.
2-mercaptoethanol: Another thiol-containing compound used in similar applications.
Uniqueness
(2S)-2-aminobutane-1-thiolhydrochloride is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner
Propiedades
Fórmula molecular |
C4H12ClNS |
|---|---|
Peso molecular |
141.66 g/mol |
Nombre IUPAC |
(2S)-2-aminobutane-1-thiol;hydrochloride |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Clave InChI |
AKQKZYCNKADSSJ-WCCKRBBISA-N |
SMILES isomérico |
CC[C@@H](CS)N.Cl |
SMILES canónico |
CCC(CS)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


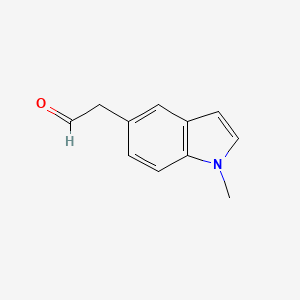
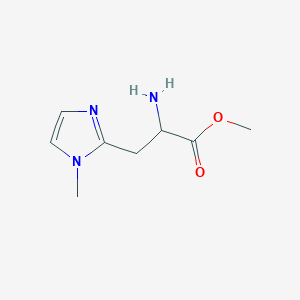
![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)

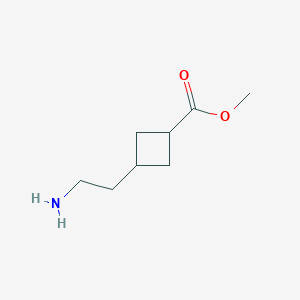
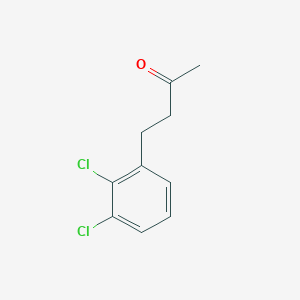

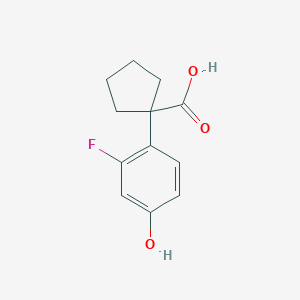


![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

